

The Enigmatic Profile of JAMM Protein Inhibitor 2: A Technical Overview

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Compound of Interest

Compound Name: JAMM protein inhibitor 2

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Introduction

The JAB1/MPN/Mov34 (JAMM) family of metalloproteases represents a compelling class of therapeutic targets, particularly in the fields of oncology and inflammatory diseases. These zinc-dependent isopeptidases play a crucial role in regulating the ubiquitin-proteasome system, a key pathway in cellular protein degradation and signaling.[1][2] The development of small molecule inhibitors against specific JAMM domain-containing proteins is an area of active research. This document provides a technical overview of a compound identified as "**JAMM protein inhibitor 2**" (also referred to as compound 180), summarizing the publicly available data and placing it within the broader context of JAMM protein signaling and inhibitor discovery.

Compound Profile: JAMM Protein Inhibitor 2 (Compound 180)

JAMM protein inhibitor 2 is a commercially available compound with limited published research detailing its discovery and synthesis. The available data on this molecule is summarized below.

Physicochemical Properties

Property	Value
CAS Number	848249-35-4[3][4]
Molecular Formula	C21H26N2O2[5]
Molecular Weight	338.45 g/mol [6]
IUPAC Name	2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide[7]
SMILES	<chem>CCc1ccccc1OCC(=O)Nc1cc(N2CCCC2)ccc1C</chem> [5]
Appearance	Solid powder[5]
Solubility	Soluble in DMSO[5]

Biological Activity

The inhibitory activity of **JAMM protein inhibitor 2** has been characterized against a limited panel of proteases, as indicated by commercially available data.

Target	IC50
Thrombin	10 μ M[5][7]
Rpn11	46 μ M[5][7]
MMP2	89 μ M[5][7]

The provided data suggests that this compound is a multi-targeted protease inhibitor with micromolar activity against the serine protease thrombin, the JAMM domain-containing protein Rpn11, and the matrix metalloproteinase MMP2. The relatively weak and broad-spectrum activity profile may be indicative of an early-stage discovery compound.

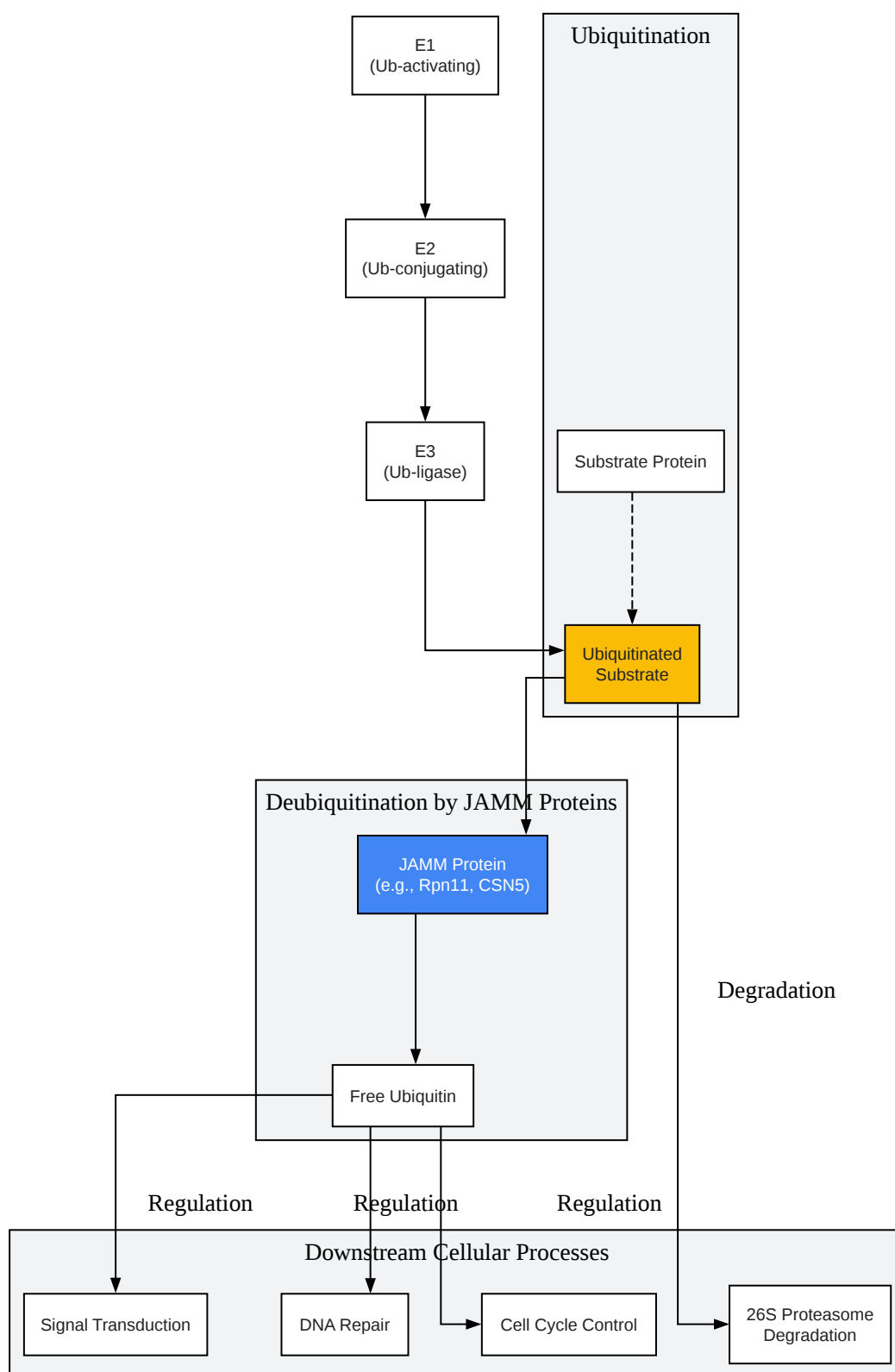
The JAMM Signaling Landscape

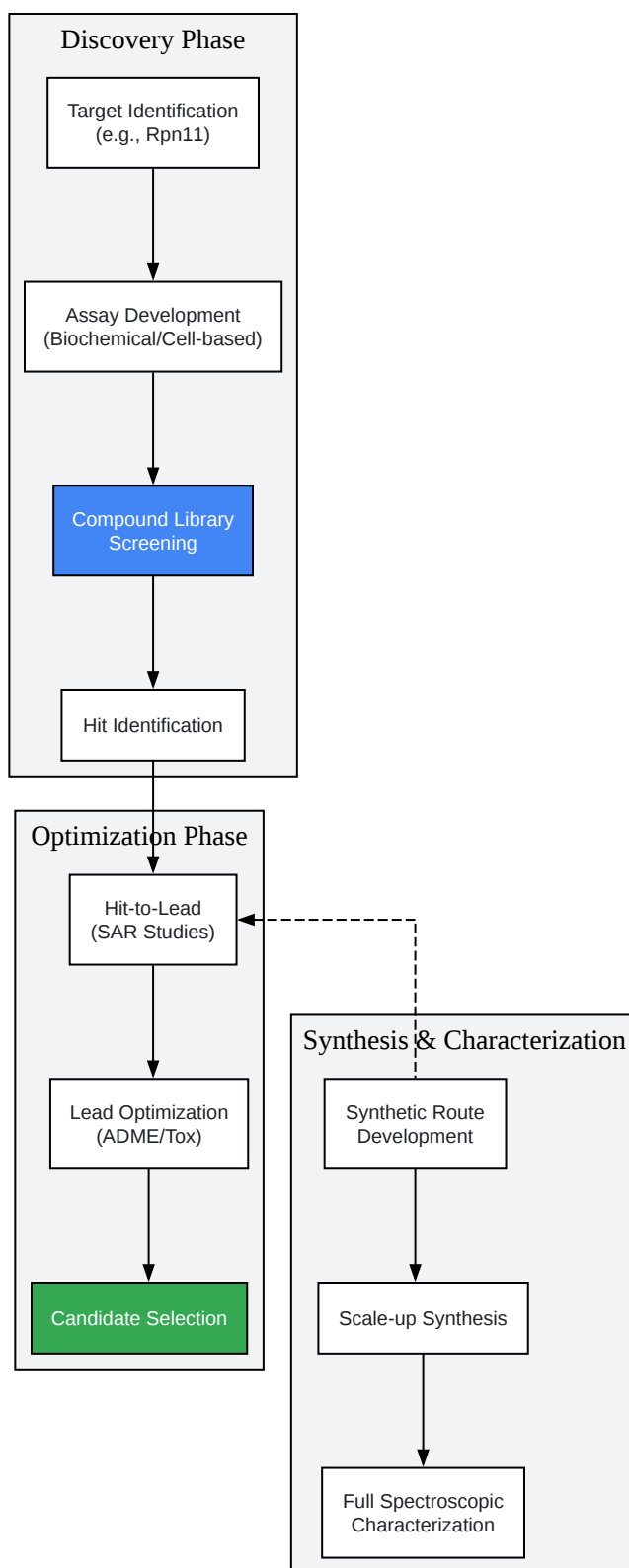
JAMM domain proteins are the only known metalloenzymes with deubiquitinating (DUB) activity.[1] They are integral components of large protein complexes that regulate a variety of

cellular processes.

Core Signaling Pathway

The canonical function of many JAMM proteins is to cleave ubiquitin or ubiquitin-like modifiers from substrate proteins. This deubiquitination activity can have profound effects on protein stability, localization, and function. A key example is the COP9 Signalosome (CSN) complex, where the CSN5 subunit, a JAMM protein, removes NEDD8 from Cullin-RING ligases, thereby regulating their activity. Another critical JAMM protein is Rpn11, a subunit of the 26S proteasome lid, which deubiquitinates substrates immediately before their degradation.





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